molecular formula C17H27N3O2 B1401056 tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate CAS No. 1361114-97-7

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B1401056
CAS No.: 1361114-97-7
M. Wt: 305.4 g/mol
InChI Key: UZBMELGLWLHOPB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and an aminopyridine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aminopyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the combination of the piperidine ring and the aminopyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Biological Activity

Introduction

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate, with the CAS number 1361114-97-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula: C₁₇H₂₇N₃O₂
  • Molecular Weight: 305.4 g/mol
  • Structure: The compound features a piperidine ring substituted with an aminopyridine moiety, which is critical for its biological interactions .

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine group suggests potential interactions with neurotransmitter systems, particularly those linked to dopaminergic and serotonergic pathways.

Antiproliferative Effects

Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated inhibition of growth in human tumor cell lines such as HCT116 colon carcinoma cells, with GI50 values indicating effective concentrations .

Antiparasitic Activity

The biological activity of related derivatives has also been explored in the context of antiparasitic effects. Modifications to the structure can enhance or diminish activity against parasites, as evidenced by in vitro assays that measure efficacy against resistant strains . The incorporation of specific functional groups has been linked to improved metabolic stability and solubility, which are crucial for therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the potency of structurally related compounds against various cancer cell lines. The findings revealed that certain derivatives exhibited an EC50 as low as 0.064μM0.064\mu M, indicating strong antiproliferative properties .
  • Antiparasitic Efficacy :
    • Another research effort focused on testing derivatives against malaria parasites. Compounds were assessed for their ability to inhibit PfATP4-associated Na⁺-ATPase activity, revealing that structural modifications could significantly impact efficacy and selectivity .
  • Metabolic Stability :
    • A comparative analysis highlighted that while some derivatives showed high metabolic stability in human liver microsomes (e.g., only 22% metabolism after 30 minutes), others displayed rapid degradation, underscoring the importance of structural optimization for therapeutic viability .

Summary Table of Biological Activities

Activity TypeCompound ReferenceEC50/GI50 ValuesNotes
AntiproliferativeHCT116 Cell LineGI50 = 2.30 μMStrong inhibition observed
AntiparasiticPfATP4 AssaysEC50 = 0.064 μMEnhanced potency with specific substitutions
Metabolic StabilityLiver Microsomes22% metabolism after 30 minVariability based on structure

Properties

IUPAC Name

tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBMELGLWLHOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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